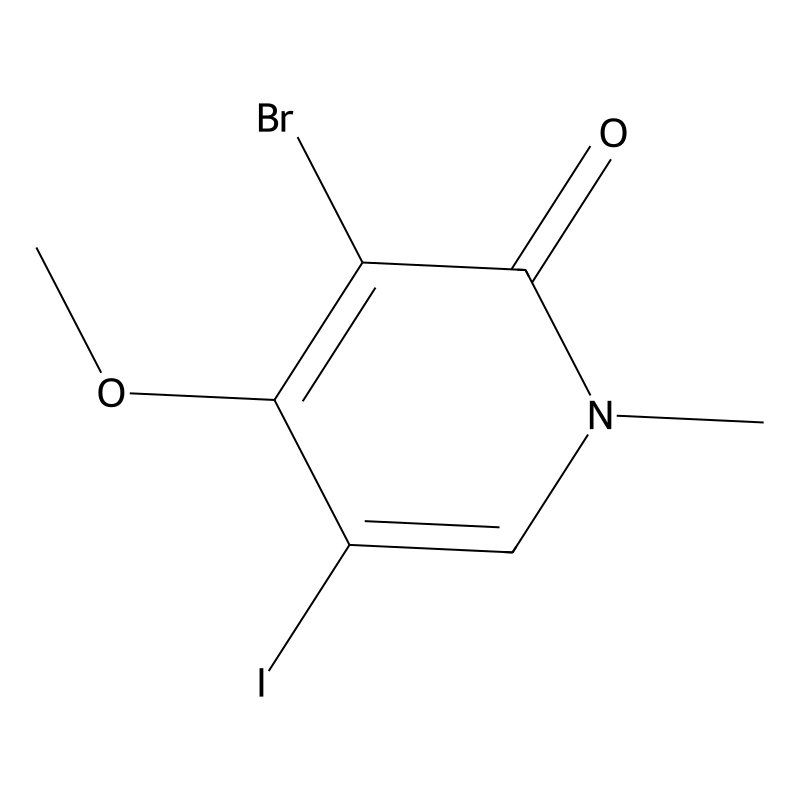

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula C7H7BrINO2. It features a pyridine ring substituted with bromine, iodine, and methoxy groups, making it a significant structure in medicinal chemistry and organic synthesis. The compound is characterized by its unique arrangement of halogen and methoxy substituents, which influence its chemical reactivity and biological activity.

- Potential applications based on structure: The molecule possesses a pyridinone core, a common scaffold in various biologically active molecules []. The presence of bromine, iodine, and methoxy groups introduces diverse functionalities that could be of interest for medicinal chemistry research. However, further investigation is required to determine its specific activity.

- Availability for research: Chemical suppliers like Key Organics and AChemBlock offer 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one, suggesting its potential use in scientific research.

- Halogenation: The bromine and iodine atoms can undergo further substitution reactions, allowing for the introduction of other functional groups.

- Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under appropriate conditions, facilitating the synthesis of more complex molecules.

- Reduction Reactions: The carbonyl group can be reduced to alcohols or other derivatives, expanding its utility in synthetic chemistry.

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one exhibits potential biological activities that are being explored for therapeutic applications. Research indicates that compounds with similar structures have shown:

- Antimicrobial Properties: Some pyridine derivatives demonstrate activity against various bacterial strains.

- Antitumor Activity: Certain studies suggest that halogenated pyridines can inhibit tumor growth in specific cancer cell lines.

- Cholinergic Modulation: Given its structural similarity to known cholinergic agents, it may influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

The synthesis of 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one can be achieved through several methods:

- Halogenation of Pyridine Derivatives: Starting from 4-methoxy-1-methylpyridin-2(1H)-one, bromination and iodination can be conducted using N-iodosuccinimide and brominating agents in solvents like acetonitrile under controlled conditions .

- Reflux Method: A mixture of starting materials is refluxed in the presence of trifluoroacetic acid to enhance the reaction efficiency and yield .

- One-Pot Synthesis: Recent methodologies suggest one-pot reactions that simplify the process by combining multiple reagents, leading to higher yields and reduced reaction times .

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one finds applications in various fields:

- Pharmaceutical Development: It serves as a building block for synthesizing biologically active compounds, particularly those targeting neurotransmitter systems.

- Organic Synthesis: This compound is utilized as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Its derivatives are investigated for use in organic electronic devices due to their electronic properties.

Studies on the interactions of 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one with biological targets are crucial for understanding its pharmacological potential. Interaction studies may include:

- Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes related to neurological functions.

- Structure–Activity Relationship Analysis: Investigating how variations in structure affect biological activity, guiding future drug design efforts.

Several compounds share structural similarities with 3-bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-6-methoxy-pyridin-2(1H)-one | Bromine at position 3, methoxy at 6 | Potential use in cholinergic drug synthesis |

| 4-Methoxy-pyridin-2(1H)-one | Methoxy at position 4 | Simpler structure; used as a precursor |

| 5-Iodo-pyridin-2(1H)-one | Iodine at position 5 | Focus on antimicrobial properties |

| 3-Iodo-pyridin-2(1H)-one | Iodine at position 3 | Investigated for antitumor activity |

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is unique due to its combination of halogen substitutions and methoxy group, which together enhance its reactivity and biological profile compared to these similar compounds. This unique combination positions it as an important candidate for further research in medicinal chemistry and synthetic applications.